molecular formula C6H5BrN2O2 B1425827 Methyl 4-bromopyrimidine-2-carboxylate CAS No. 1206250-40-9

Methyl 4-bromopyrimidine-2-carboxylate

Cat. No. B1425827
M. Wt: 217.02 g/mol
InChI Key: WOCGLGITKPNEFI-UHFFFAOYSA-N
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Description

Methyl 4-bromopyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1206250-40-9 . It has a molecular weight of 217.02 and its IUPAC name is methyl 4-bromo-2-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code for Methyl 4-bromopyrimidine-2-carboxylate is 1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 4-bromopyrimidine-2-carboxylate is a solid at room temperature . It is stored at -20C for optimal preservation .

Scientific Research Applications

Chemical Synthesis and Material Science

Methyl 4-bromopyrimidine-2-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules. Its bromine atom and carboxylate group make it a versatile reagent for nucleophilic substitution reactions, facilitating the construction of diverse pyrimidine derivatives. These derivatives find applications in creating polymers, electronics, and nanotechnology materials. For example, xylan esters synthesized through reactions involving similar brominated intermediates show potential for forming nanoparticles for drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmacology and Therapeutic Agent Development

In pharmacological research, Methyl 4-bromopyrimidine-2-carboxylate is instrumental in developing new therapeutic agents. Its utility in constructing pyrimidine cores is particularly beneficial in creating compounds with potential biological activity. For instance, the synthesis of pyranopyrimidine derivatives, which are crucial for medicinal and pharmaceutical industries due to their wide range of applicability and bioavailability, relies on the use of similar intermediates. These compounds are extensively investigated for their therapeutic potential, showcasing the importance of such intermediates in drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Safety And Hazards

Methyl 4-bromopyrimidine-2-carboxylate is classified as harmful and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to Methyl 4-bromopyrimidine-2-carboxylate .

properties

IUPAC Name

methyl 4-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGLGITKPNEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734935
Record name Methyl 4-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromopyrimidine-2-carboxylate

CAS RN

1206250-40-9
Record name Methyl 4-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromopyrimidine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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